2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene
CAS No.: 951886-11-6
Cat. No.: VC8332065
Molecular Formula: C10H11ClO2S
Molecular Weight: 230.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951886-11-6 |
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Molecular Formula | C10H11ClO2S |
Molecular Weight | 230.71 g/mol |
IUPAC Name | ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 |
Standard InChI Key | XCHHYWSJLCGRAI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(S1)CC(=C)Cl |
Canonical SMILES | CCOC(=O)C1=CC=C(S1)CC(=C)Cl |
Introduction
Chemical Identity and Structural Features
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene belongs to the class of thiophene derivatives, featuring a five-membered aromatic ring containing sulfur (thienyl group). Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.71 g/mol . The compound’s structure integrates:
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A 2-thienyl group at position 3 of the propene chain.
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An ethoxycarbonyl (-COOEt) substituent at the 5-position of the thienyl ring.
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A chlorine atom at position 2 of the propene moiety.
Comparative Analysis with Structural Analogues
A closely related analogue, 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene (CAS 951886-35-4), replaces the sulfur atom in the thienyl ring with oxygen, forming a furanyl group. This substitution reduces the molecular weight to 214.64 g/mol and alters electronic properties due to oxygen’s higher electronegativity compared to sulfur .
Property | 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene | 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene |
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CAS Number | 951886-11-6 | 951886-35-4 |
Molecular Formula | C₁₀H₁₁ClO₂S | C₁₀H₁₁ClO₃ |
Molecular Weight | 230.71 g/mol | 214.64 g/mol |
Key Substituent | Thienyl (S) | Furanyl (O) |
Synthesis and Industrial Manufacturing
Industrial Production
MolCore BioPharmatech manufactures this compound under ISO-certified conditions, ensuring a purity ≥97% . The process emphasizes:
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Quality Control: Rigorous HPLC and GC-MS analysis to verify purity.
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Scalability: Batch sizes up to 500 mmol without compromising yield .
Applications in Pharmaceutical Chemistry
Role in API Intermediate Synthesis
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene serves as a critical intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance:
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Duloxetine Synthesis: The compound’s structural analogues are reduced to alcohols like (1S)-3-Methylamino-1-(2-thienyl)-propan-1-ol, a duloxetine precursor .
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Antiviral Agents: Thienyl derivatives exhibit activity against RNA viruses, though specific studies on this compound are pending .
Material Science Applications
Thienyl-based compounds are precursors for heterocyclic nanographenes, which are used in organic electronics. For example, helicene-like structures derived from thienyl systems show broad UV-vis absorption (360 nm) and fluorescence maxima at 470–500 nm .
Physicochemical Properties and Stability
Thermal and Optical Properties
While direct data for 951886-11-6 is limited, analogues provide insights:
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Boiling Point: Similar brominated thienyl-propenes boil at ~218°C , suggesting this compound’s volatility is comparable.
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Refractive Index: Thienyl derivatives typically exhibit indices near 1.577 , influenced by the ethoxycarbonyl group’s electron-withdrawing effects.
Solubility and Reactivity
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LogP: Estimated at 3.24 based on brominated analogues , indicating high lipid solubility.
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Hydrolytic Stability: The ethoxycarbonyl group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access chiral intermediates for CNS drugs.
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Polymer Integration: Exploring its use in conductive polymers for OLEDs, leveraging thienyl’s electron-rich structure .
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Toxicological Studies: Systematic in vitro assays to evaluate cytotoxicity and metabolic pathways.
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